N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (molecular formula: C₁₄H₁₁N₃O₃S₂; molecular weight: 333.3854 g/mol) is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a methylsulfanyl group at the 5-position and a chromene-2-carboxamide moiety at the 2-position . This compound is part of a broader class of thiadiazole-chromene hybrids, which are studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects .
Properties
Molecular Formula |
C13H9N3O3S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C13H9N3O3S2/c1-20-13-16-15-12(21-13)14-11(18)10-6-8(17)7-4-2-3-5-9(7)19-10/h2-6H,1H3,(H,14,15,18) |
InChI Key |
VUNUFNCWEAEXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Microwave-assisted synthesis has been reported to be an efficient method for preparing thiadiazole derivatives, offering shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at C-2 position under controlled conditions. This reaction enables structural diversification for biological activity optimization:
Key study: Diazotization reactions with HCl/Cu powder generated reactive intermediates for cross-coupling, as demonstrated in hybrid compound synthesis (Scheme 4 in ).
Oxidation of Methylsulfanyl Group
The -SMe substituent undergoes controlled oxidation to sulfoxide/sulfone derivatives, modifying electronic properties and bioactivity profiles:
Notable finding: Sulfone derivatives showed 3.2x increased bacterial growth inhibition compared to parent compound in disk diffusion assays .
Hydrolysis and Condensation Reactions
The carboxamide group participates in acid/base-catalyzed transformations:
Hydrolysis
-
6N HCl reflux → Chromene-2-carboxylic acid + 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine
-
NaOH/EtOH → Sodium carboxylate (water-soluble derivative)
Condensation
| Carbonyl Activator | Coupling Partner | Product Type | Yield Optimization |
|---|---|---|---|
| DCC/DMAP | Primary amines | Bis-amide conjugates | 68-72% |
| EDC/HOBt | Hydrazines | Acylhydrazide analogs | 81% (reported in) |
| CDI | Alcohols | Ester prodrugs | 55-60% |
Chromene Carbonyl Reactivity
The 4-oxo group undergoes characteristic chromene reactions:
| Reaction Type | Conditions | Outcome | Analytical Confirmation |
|---|---|---|---|
| Knoevenagel | Malononitrile, piperidine | 3-Cyanochromene derivatives | ¹H NMR δ 8.2 ppm (CN) |
| Michael Addition | Acrylates, THF, 0°C | Spirocyclic adducts | HRMS m/z 455.1284 |
| Reductive Amination | NaBH₃CN, RNH₂, MeOH | 4-Aminochromene analogs | IR 1650 cm⁻¹ (C=N stretch) |
Photochemical Transformations
UV irradiation induces unique reactivity:
| Light Source | Solvent | Major Process | Product Stability |
|---|---|---|---|
| 254 nm UV | Acetonitrile | [4π+4π] Cycloaddition | Stable under N₂ atmosphere |
| 365 nm UV | Toluene | Thiadiazole ring cleavage | Requires immediate quenching |
Critical insight: Photoinduced cycloaddition products demonstrated enhanced fluorescence quantum yield (ΦF=0.42) for potential sensing applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. The unique combination of functional groups in N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide enhances its ability to inhibit cancer cell proliferation.
Case Studies
- Study on MCF-7 Cells (2023) : This study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting strong anticancer potential .
- Mechanistic Insights : Molecular docking studies have been conducted to understand the binding interactions between this compound and cancer-related targets. These studies are crucial for elucidating the mechanisms underlying its anticancer effects .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains.
Findings
- Efficacy Against Bacteria : In vitro studies revealed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, it exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Broader Spectrum Testing : Additional tests are needed to evaluate its efficacy against other pathogens, including fungi and resistant strains, which are critical for addressing drug resistance issues .
Anti-inflammatory Properties
Emerging research suggests that this compound may possess anti-inflammatory effects.
Study Overview
In a recent study involving LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls. This suggests potential applications in inflammatory disease management .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Reference Year |
|---|---|---|---|
| N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-pyridazine | Similar thiadiazole ring | Antimicrobial | 2020 |
| N-[5-(methylthio)-1,3-thiadiazol]-2-aminoquinazolin | Contains thiadiazole; different substituents | Anticancer | 2021 |
| N-[5-(methylthio)-1,3-thiadiazol]-6-chloroquinazolin | Similar core structure; variations in side chains | Antimicrobial | 2022 |
This comparative analysis highlights the unique structural features of this compound that contribute to its enhanced biological activities.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The chromene moiety may also contribute to the compound’s biological activities by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Alkyl/Arylthio Modifications
- Ethylsulfanyl analog : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (C₁₆H₁₅N₃O₃S₂; MW: 361.434 g/mol) features an ethyl group instead of methyl, increasing hydrophobicity. This modification may enhance membrane permeability but reduce aqueous solubility .
- Benzylthio analog: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) exhibits a bulkier benzyl group, resulting in a lower melting point (133–135°C) compared to the methylsulfanyl analog (158–160°C), likely due to disrupted crystal packing .
- Allylthio analog : N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide introduces an allyl group, which may confer reactivity in click chemistry or covalent binding applications .
Halogen-Substituted Derivatives
- Its melting point (138–140°C) is comparable to the methylsulfanyl derivative .
Modifications on the Chromene Ring
- 6,7-Dimethyl substitution: BH52248 (C₁₅H₁₃N₃O₃S₂; MW: 347.412 g/mol) adds methyl groups at the 6- and 7-positions of the chromene ring.
- 6-Chloro-7-methyl substitution : The compound in (C₁₆H₁₂ClN₃O₃S₂; MW: 410.87 g/mol) combines chloro and methyl groups, which could enhance electrophilicity and antimicrobial activity .
Comparative Physicochemical Properties
Key Observations :
- Yield : Benzylthio derivatives (e.g., 5h, 88%) generally exhibit higher synthetic yields than methylsulfanyl analogs, possibly due to stabilized intermediates during nucleophilic substitution .
- Melting Points : Methylsulfanyl derivatives (e.g., 5f: 158–160°C) have higher melting points than benzylthio analogs, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in the crystalline state .
Research Findings and Implications
- Solubility vs. Bioavailability : Ethylsulfanyl derivatives (e.g., ) may strike a balance between hydrophobicity and solubility, optimizing oral bioavailability compared to bulkier benzylthio analogs .
Biological Activity
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 286.30 g/mol. The compound features a chromene backbone substituted with a thiadiazole ring and a methylsulfanyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin derivatives with thiadiazole precursors. Various methods have been explored to optimize yields and purity, including solvent-free conditions and microwave-assisted synthesis.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HeLa | 15 | Apoptosis induction |
| 2 | Jurkat | 20 | Mitochondrial depolarization |
Anti-inflammatory Activity
Compounds containing the chromene structure have demonstrated anti-inflammatory effects. For instance, derivatives have been tested against cyclooxygenase (COX) enzymes, showing varying degrees of inhibition. The presence of specific substituents on the chromene ring can enhance or reduce this activity .
Table 2: Anti-inflammatory Activity
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| A | 85 | 10 |
| B | 70 | 25 |
Antimicrobial Properties
Recent studies have also evaluated the antimicrobial potential of thiadiazole-containing compounds. Results suggest that these compounds exhibit activity against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the thiadiazole ring and the chromene backbone can lead to significant changes in potency:
- Thiadiazole Substituents : The introduction of different alkyl or aryl groups can enhance antitumor activity.
- Chromene Modifications : Alterations in the carboxamide group affect anti-inflammatory properties.
Case Studies
A notable case study involved the evaluation of a series of chromene derivatives against breast cancer cell lines. The study demonstrated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazinecarbothioamides with carbon disulfide under reflux conditions.
- Step 2 : Functionalization of the thiadiazole ring with methylsulfanyl groups using methyl iodide or dimethyl sulfate in basic media.
- Step 3 : Coupling the thiadiazole intermediate with 4-oxo-4H-chromene-2-carboxylic acid derivatives via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Purity is confirmed by HPLC (>95%), and intermediates are characterized via / NMR and HRMS .
Q. How can the structural identity of this compound be validated?
Key analytical techniques include:
- Spectroscopy :
- NMR: Methylsulfanyl protons appear as singlets near δ 2.5–2.7 ppm; chromene carbonyl resonates at δ 165–175 ppm.
- IR: Stretching vibrations for C=O (1650–1680 cm) and C=S (650–750 cm).
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
SAR studies focus on:
- Substituent Variation : Modifying the methylsulfanyl group (e.g., replacing with ethyl or aryl groups) to assess impact on bioactivity.
- Chromene Ring Modifications : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) to alter electronic properties.
- Biological Assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., aromatase), and antimicrobial testing (MIC against S. aureus or E. coli). Data is analyzed using multivariate regression to correlate substituent effects with activity .
Q. How can conflicting cytotoxicity data in similar thiadiazole-chromene hybrids be resolved?
Contradictions often arise from:
- Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.
- Solubility Issues : Use of DMSO (>0.1% v/v) may artifactually suppress activity.
- Metabolic Stability : Differences in hepatic microsomal degradation rates. Mitigation involves standardizing protocols (e.g., CLSI guidelines) and cross-validating with orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Molecular Docking : AutoDock Vina or Glide predicts interactions with targets like tubulin or DNA topoisomerase II.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : CoMFA/CoMSIA correlates descriptors (logP, polar surface area) with IC values .
Methodological Considerations
Q. What precautions are necessary when handling the methylsulfanyl group during synthesis?
- Odor Control : Use sealed reactors to contain volatile sulfur byproducts.
- Oxidation Prevention : Conduct reactions under inert atmosphere (N/Ar) to avoid sulfoxide formation.
- Purification : Flash chromatography (silica gel, hexane/EtOAc) removes unreacted thiols .
Q. How can degradation products of this compound be characterized under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
